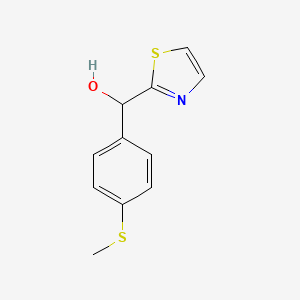
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is a compound that features a thiazole ring and a phenyl group substituted with a methylthio group Thiazole rings are known for their aromaticity and are found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol typically involves the formation of the thiazole ring followed by the introduction of the phenyl and methylthio groups. One common method involves the reaction of 2-aminothiazole with 4-(methylthio)benzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated or nitro-substituted thiazoles
Scientific Research Applications
Chemistry
In chemistry, (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Thiazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, and this compound is no exception. It is investigated for its ability to inhibit the growth of various pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Thiazole derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents. This compound is being studied for its potential to act as a lead compound in drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique chemical properties make it suitable for use in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol is unique due to the presence of both a thiazole ring and a methylthio-substituted phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H11NOS2 |
|---|---|
Molecular Weight |
237.3 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)-(1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C11H11NOS2/c1-14-9-4-2-8(3-5-9)10(13)11-12-6-7-15-11/h2-7,10,13H,1H3 |
InChI Key |
ZYXVPXQWOHLTDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=NC=CS2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
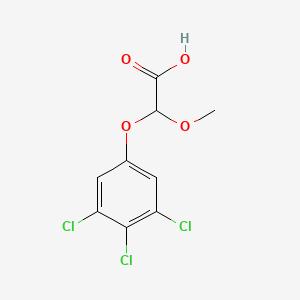
![4-[5-Methoxy-6-(2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-ylamino)-pyrimidin-4-yloxy]-piperidine-1-carboxylic Acid Isopropyl Ester](/img/structure/B8636193.png)
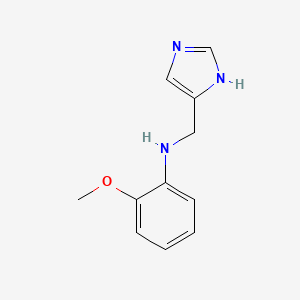
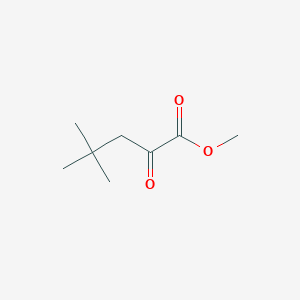
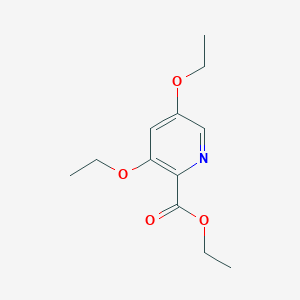
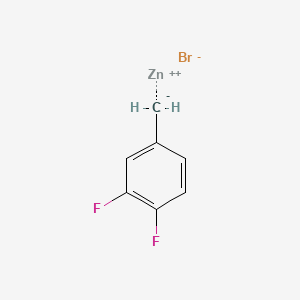
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol](/img/structure/B8636249.png)
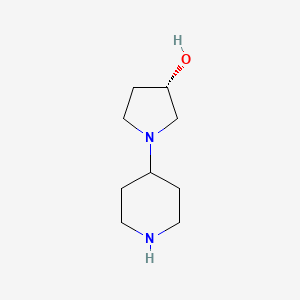
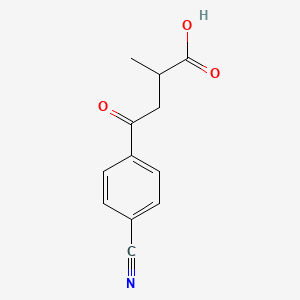
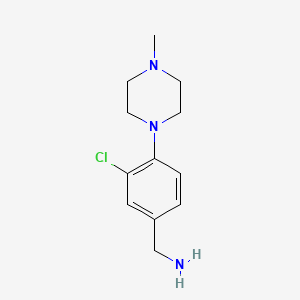
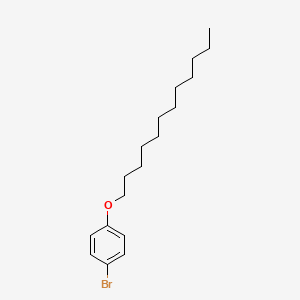
![N-ethyl-1H-benzo[d]imidazole-2-sulfonamide](/img/structure/B8636264.png)
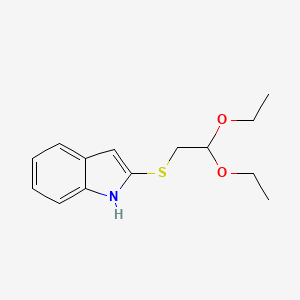
![1-Methyl-5-phenyl-1,4-dihydropyrimido[4,5-c]pyridazine](/img/structure/B8636285.png)
